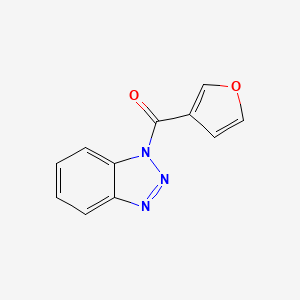

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-11(8-5-6-16-7-8)14-10-4-2-1-3-9(10)12-13-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALPPQSIAKCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 1H-benzotriazole in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzotriazol-1-yl(furan-3-yl)methanone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: Reduction of the benzotriazole moiety can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amine derivatives of benzotriazole.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of 1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole derivatives. In vitro tests against multiple bacterial strains have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure exhibited notable effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/ml .

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5A | Bacillus cereus | 15 |

| 5B | Staphylococcus epidermidis | 12 |

| 5C | Pseudomonas aeruginosa | 10 |

Corrosion Inhibition

The compound has also been studied for its corrosion inhibition properties, particularly for copper and its alloys. The formation of a passive layer when copper is immersed in a solution containing benzotriazole derivatives significantly reduces corrosion rates. This application is critical in heritage conservation efforts where metal preservation is paramount .

Drug Development

The versatility of this compound extends to its role as a drug precursor . Benzotriazole derivatives have been identified as potential inhibitors for various proteins involved in disease mechanisms. Notably, some derivatives have shown promise as inhibitors for the SARS-CoV-1 virus's protease, indicating potential applications in antiviral drug development .

Cancer Therapy

Research indicates that benzotriazole compounds can act as effective agents in cancer therapy due to their ability to interact with specific biological targets. The structural modifications provided by the furan moiety enhance their biological activity and selectivity towards cancer cells .

Case Study 1: Antibacterial Efficacy

In a study conducted by Muvvala et al., several derivatives of this compound were synthesized and screened for antibacterial activity using the paper disc diffusion method. The study concluded that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Cotrimoxazole .

Case Study 2: Corrosion Resistance

A separate investigation into the corrosion inhibition properties of benzotriazole derivatives demonstrated that these compounds form stable complexes with copper surfaces, effectively preventing corrosion under various environmental conditions. This research underscores the importance of such compounds in industrial applications where metal integrity is crucial .

Mechanism of Action

The mechanism of action of benzotriazol-1-yl(furan-3-yl)methanone involves its interaction with specific molecular targets. The benzotriazole moiety can act as a nucleophile or electrophile, facilitating various chemical transformations. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Benzotriazol-1-yl(furan-2-yl)methanone: Similar structure but with the furan ring at the 2-position.

Benzotriazol-1-yl(thiophen-3-yl)methanone: Contains a thiophene ring instead of a furan ring.

Benzotriazol-1-yl(pyridin-3-yl)methanone: Features a pyridine ring in place of the furan ring.

Uniqueness

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is unique due to its specific combination of benzotriazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials .

Biological Activity

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a furan ring and a benzotriazole moiety, which contribute to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of benzotriazole derivatives, including this compound.

Research Findings

- A study synthesized various benzotriazole derivatives and tested their antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited significant antibacterial effects with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 µg/ml to 125 µg/ml against Gram-positive and Gram-negative bacteria .

- Another investigation highlighted that specific derivatives showed comparable activity to the reference antibiotic Cotrimoxazole against Bacillus cereus and Bacillus subtilis .

Summary Table of Antibacterial Activity

| Compound | Bacteria Tested | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 1-(Furan-3-carbonyl)-1H-BT | Staphylococcus aureus | 62.5 | Moderate |

| 1-(Furan-3-carbonyl)-1H-BT | Pseudomonas aeruginosa | 125 | Weak |

| 1-(Furan-3-carbonyl)-1H-BT | Bacillus cereus | 62.5 | Comparable to Cotrimoxazole |

Antiviral Activity

Research has also explored the antiviral potential of benzotriazole derivatives against various viruses.

Case Study: Hepatitis C Virus (HCV)

A notable study focused on the anti-helicase activity of N-alkyl derivatives of benzotriazoles against HCV. The study found that certain derivatives exhibited potent inhibitory effects on HCV helicase with IC50 values around 6.5 µM when DNA was used as a substrate . This suggests that modifications to the benzotriazole structure can enhance antiviral efficacy.

Antifungal Activity

Benzotriazoles have shown promise in antifungal applications as well.

Research Findings

- A study reported that certain benzotriazole derivatives displayed antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 µg/ml to 25 µg/ml .

Summary Table of Antifungal Activity

| Compound | Fungal Strain | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 1-(Furan-3-carbonyl)-1H-BT | Candida albicans | 12.5 | Significant |

| 1-(Furan-3-carbonyl)-1H-BT | Aspergillus niger | 25 | Moderate |

Q & A

Q. What are the standard synthetic routes for 1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between benzotriazole derivatives and activated furan-3-carbonyl precursors. Key steps include:

- Coupling reactions : Use of coupling agents like HATU or EDCI to facilitate amide/ester bond formation between the benzotriazole and furan moieties .

- Temperature control : Reactions are often conducted at 80–100°C to ensure complete conversion, monitored via TLC .

- Purification : Column chromatography or recrystallization is employed to isolate the product. Optimization focuses on solvent selection (e.g., DMF or THF) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be analyzed?

- 1H/13C NMR : Assign peaks to confirm the presence of the benzotriazole ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the furan-3-carbonyl group (α-proton at δ 6.5–7.0 ppm) .

- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of CO from the furan-carbonyl group) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

X-ray diffraction using SHELXL software provides precise bond lengths and angles. For example:

- Triazole ring geometry : N–N bond lengths (1.28–1.39 Å) and planarity deviations (<0.01 Å) confirm aromaticity .

- Furan-carbonyl orientation : Dihedral angles between the benzotriazole and furan rings indicate steric or electronic effects on conformation . Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining hydrogen-bonding interactions .

Q. What strategies address contradictions in biological activity data for benzotriazole derivatives?

- Dose-response assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to validate inhibitory effects .

- Mechanistic studies : Use fluorescence quenching or SPR to confirm binding to targets like SARS-CoV-2 Mpro .

- Control experiments : Test against mutant enzymes (e.g., C145A) to rule out non-specific interactions .

Q. How can computational methods improve the design of derivatives with enhanced activity?

- Molecular docking : Screen derivatives against protein targets (e.g., α-synuclein) to predict binding affinities .

- QSAR models : Corporate electronic parameters (e.g., Hammett constants) to optimize substituent effects on reactivity .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Methodological Considerations

Q. What experimental design principles apply to studying this compound’s reactivity in multi-step syntheses?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during functionalization .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the triazole ring .

- Kinetic monitoring : Employ in situ FTIR or HPLC to track intermediate formation .

Q. How should researchers handle discrepancies in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.